Cas no 2740480-00-4 (Tert-butyl (R)-(3-hydroxy-2-phenylpropyl)carbamate)

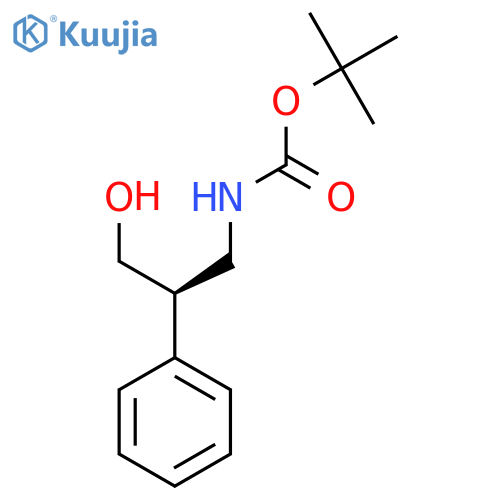

2740480-00-4 structure

商品名:Tert-butyl (R)-(3-hydroxy-2-phenylpropyl)carbamate

Tert-butyl (R)-(3-hydroxy-2-phenylpropyl)carbamate 化学的及び物理的性質

名前と識別子

-

- F93648

- 2740480-00-4

- TERT-BUTYL (R)-(3-HYDROXY-2-PHENYLPROPYL)CARBAMATE

- tert-butyl N-[(2R)-3-hydroxy-2-phenyl-propyl]carbamate

- Tert-butyl (R)-(3-hydroxy-2-phenylpropyl)carbamate

-

- インチ: 1S/C14H21NO3/c1-14(2,3)18-13(17)15-9-12(10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1

- InChIKey: GVWMKFBBAJMCBC-GFCCVEGCSA-N

- ほほえんだ: O(C(NC[C@H](CO)C1C=CC=CC=1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 251.15214353g/mol

- どういたいしつりょう: 251.15214353g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 58.6Ų

Tert-butyl (R)-(3-hydroxy-2-phenylpropyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P027Q1E-250mg |

tert-butyl N-[(2R)-3-hydroxy-2-phenyl-propyl]carbamate |

2740480-00-4 | 97% | 250mg |

$507.00 | 2024-05-07 | |

| 1PlusChem | 1P027Q1E-500mg |

tert-butyl N-[(2R)-3-hydroxy-2-phenyl-propyl]carbamate |

2740480-00-4 | 97% | 500mg |

$715.00 | 2024-05-07 | |

| Aaron | AR027Q9Q-500mg |

tert-butyl N-[(2R)-3-hydroxy-2-phenyl-propyl]carbamate |

2740480-00-4 | 97% | 500mg |

$749.00 | 2025-02-13 | |

| Aaron | AR027Q9Q-100mg |

tert-butyl N-[(2R)-3-hydroxy-2-phenyl-propyl]carbamate |

2740480-00-4 | 97% | 100mg |

$315.00 | 2025-02-13 | |

| 1PlusChem | 1P027Q1E-100mg |

tert-butyl N-[(2R)-3-hydroxy-2-phenyl-propyl]carbamate |

2740480-00-4 | 97% | 100mg |

$303.00 | 2024-05-07 | |

| Aaron | AR027Q9Q-250mg |

tert-butyl N-[(2R)-3-hydroxy-2-phenyl-propyl]carbamate |

2740480-00-4 | 97% | 250mg |

$525.00 | 2025-02-13 |

Tert-butyl (R)-(3-hydroxy-2-phenylpropyl)carbamate 関連文献

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

2740480-00-4 (Tert-butyl (R)-(3-hydroxy-2-phenylpropyl)carbamate) 関連製品

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬